



## **Chemical structure and properties of L-365260**

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## In-Depth Technical Guide: L-365,260

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for key assays and a visualization of its primary signaling pathway are included to facilitate further research and development.

## **Chemical Structure and Properties**

L-365,260, with the IUPAC name 1-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea, is a benzodiazepine derivative.[1] Its chemical structure is characterized by a central benzodiazepine ring system linked to a phenylurea moiety.

Table 1: Chemical and Physical Properties of L-365,260



Property	Value	Source	
IUPAC Name	1-[(3R)-1-methyl-2-oxo-5- phenyl-3H-1,4-benzodiazepin- 3-yl]-3-(3-methylphenyl)urea	[1]	
Molecular Formula	C24H22N4O2	[1]	
Molecular Weight	398.46 g/mol		
CAS Number	118101-09-0	[1]	
SMILES	CC1=CC(=CC=C1)NC(=O)N[C @H]2C(=O)N(C3=CC=CC=C3 C(=N2)C4=CC=CC=C4)C	[1]	
Appearance	Solid		
Solubility	Soluble to 100 mM in DMSO and ethanol.	-	

# **Pharmacological Properties**

L-365,260 is a high-affinity, selective antagonist for the CCK-B receptor. Its affinity for the CCK-B receptor is significantly higher than for the CCK-A receptor, making it a valuable tool for distinguishing between the functions of these two receptor subtypes.

Table 2: Pharmacological Data for L-365,260



Parameter	Species/Tissue	Value	Source
Ki (CCK-B Receptor)	Guinea Pig Brain	2.0 nM	
Ki (Gastrin Receptor)	Guinea Pig Stomach	1.9 nM	_
IC50 (CCK-B Receptor)	-	2 nM	[2]
IC50 (CCK-A Receptor)	-	280 nM	[2]
In Vivo Effect	Antagonism of gastrin- stimulated acid secretion in mice (p.o.)	ED <sub>50</sub> = 0.03 mg/kg	
In Vivo Effect	Antagonism of gastrin- stimulated acid secretion in rats (p.o.)	ED <sub>50</sub> = 0.9 mg/kg	_
In Vivo Effect	Antagonism of gastrin- stimulated acid secretion in guinea pigs (p.o.)	ED50 = 5.1 mg/kg	<del>-</del>

# Experimental Protocols Radioligand Binding Assay for CCK-B Receptor Affinity

This protocol describes a method to determine the binding affinity of L-365,260 for the CCK-B receptor using a radiolabeled ligand.

#### Methodology:

 Membrane Preparation: Guinea pig brain tissue is homogenized in a cold lysis buffer (50mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.



- Binding Assay: The assay is performed in a 96-well plate with a final volume of 250  $\mu L$  per well.
  - Add 150 μL of the membrane preparation.
  - Add 50 μL of unlabeled L-365,260 at various concentrations (for competition assay) or buffer.
  - Add 50 μL of [³H]L-365,260 solution in binding buffer.
- Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.[3]
- Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine. The filters are then washed multiple times with ice-cold wash buffer.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the
  presence of a high concentration of unlabeled ligand) from total binding. The equilibrium
  dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined
  by Scatchard analysis of saturation binding data. For competition assays, the IC₅₀ value is
  determined and converted to a Ki value using the Cheng-Prusoff equation.

# In Vivo Measurement of Pentagastrin-Stimulated Gastric Acid Secretion

This protocol outlines a method to assess the in vivo efficacy of L-365,260 in inhibiting gastric acid secretion stimulated by pentagastrin in rats.

#### Methodology:

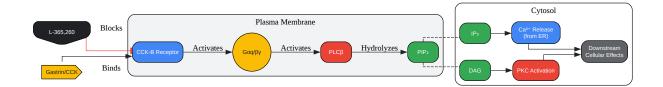
Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to
water. The rats are anesthetized, and a cannula is inserted into the stomach through the
esophagus and secured. Another cannula is placed at the pylorus to collect gastric effluent.



- Gastric Perfusion: The stomach is continuously perfused with a saline solution at a constant rate.
- Basal Acid Output: Gastric effluent is collected for a baseline period to determine the basal acid secretion rate.
- Drug Administration: L-365,260 is administered orally (p.o.) or intravenously (i.v.) at various doses.
- Stimulation of Acid Secretion: After a set time following L-365,260 administration, pentagastrin is infused intravenously to stimulate gastric acid secretion.
- Sample Collection: Gastric effluent is collected at regular intervals.
- Acid Measurement: The collected samples are titrated with a standardized NaOH solution to a neutral pH to determine the acid concentration.
- Data Analysis: The total acid output is calculated and compared between control (vehicle-treated) and L-365,260-treated groups to determine the dose-dependent inhibitory effect of L-365,260. The ED<sub>50</sub> value is then calculated.

## **Signaling Pathways**

L-365,260 exerts its effects by blocking the CCK-B receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by the activation of the CCK-B receptor involves the  $G\alpha q$  protein.





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Caption: L-365,260 antagonism of the CCK-B receptor signaling pathway.

Upon binding of agonists like gastrin or cholecystokinin, the CCK-B receptor activates the G $\alpha$ q subunit of the heterotrimeric G-protein. This activation leads to the stimulation of phospholipase C $\beta$  (PLC $\beta$ ). PLC $\beta$  then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP $_2$ ) into two second messengers: inositol trisphosphate (IP $_3$ ) and diacylglycerol (DAG). IP $_3$  diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca $_2$ +). DAG remains in the plasma membrane and, along with the increased intracellular Ca $_2$ +, activates protein kinase C (PKC). These signaling events ultimately lead to various downstream cellular responses, such as gastric acid secretion. L-365,260, by blocking the initial receptor activation, prevents this entire cascade.

Some evidence also suggests that L-365,260 may inhibit the cyclic AMP-dependent protein kinase (PKA) pathway, although the precise mechanism of this interaction requires further investigation.

### Conclusion

L-365,260 is a well-characterized, potent, and selective CCK-B receptor antagonist. Its defined chemical structure and pharmacological profile, coupled with established experimental protocols, make it an invaluable tool for research into the physiological and pathological roles of the CCK-B receptor in the gastrointestinal and central nervous systems. This guide provides the foundational technical information for scientists and researchers to effectively utilize L-365,260 in their studies.

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